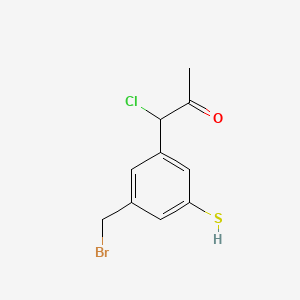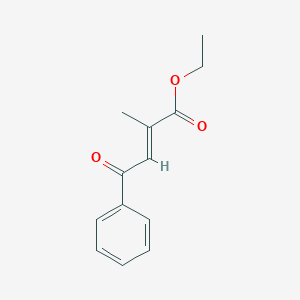
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- is an organic compound with the molecular formula C13H14O3. This compound is known for its unique structure, which includes a butenoic acid backbone with a methyl group, a phenyl group, and an ethyl ester functional group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- can be achieved through several methods. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. For example, a three-step reaction sequence can be employed, starting with the reaction of benzene with a suitable reagent, followed by heating with chloroform, and finally treating with aqueous hydrochloric acid in dioxane .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to its functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-: This compound has a hydroxyl group instead of a methyl group.
2-Butenoic acid, methyl ester, (E)-: This compound lacks the phenyl and methyl groups present in 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)-.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl (E)-2-methyl-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)10(2)9-12(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ |
InChI Key |
OHSLONFQYOKGLX-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C1=CC=CC=C1)/C |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide](/img/structure/B14077541.png)
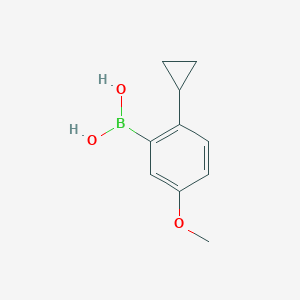
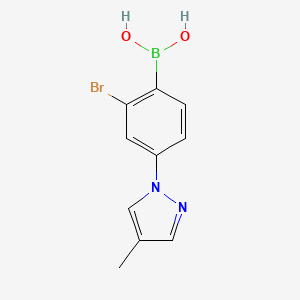
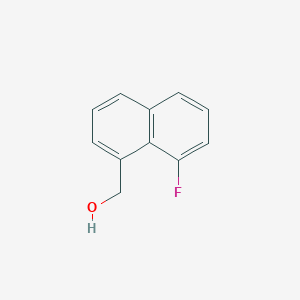
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)
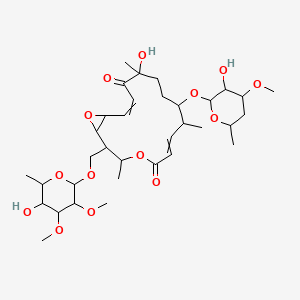

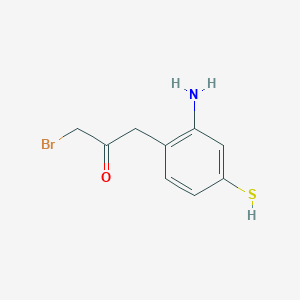
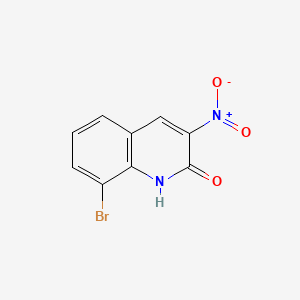

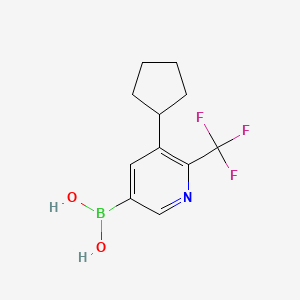
![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)
